molecular formula C11H11FN2O B1528682 3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine CAS No. 1250034-13-9

3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine

Cat. No.: B1528682
CAS No.: 1250034-13-9
M. Wt: 206.22 g/mol
InChI Key: KNAHGVURIWXUJW-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine ( 1250034-13-9) is a high-purity chemical compound offered for research and development purposes. This specialty chemical features an isoxazole core, a five-membered aromatic ring containing oxygen and nitrogen, which is substituted with an amine group and linked to a 2-fluoro-5-methylphenyl ring system. The molecular formula is C11H11FN2O, and it has a molecular weight of 206.22 g/mol . The presence of both the isoxazole scaffold and a fluorinated aromatic ring makes this compound a valuable building block in medicinal chemistry and drug discovery research. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities and are frequently explored in the synthesis of novel active molecules. The specific steric and electronic properties conferred by the fluorine atom and methyl substituents on the phenyl ring make this amine a particularly interesting intermediate for constructing compound libraries, studying structure-activity relationships (SAR), and developing potential therapeutic agents. Researchers can utilize this compound for target identification, hit-to-lead optimization, and other pre-clinical investigations. For Research Use Only (RUO) : This product is intended for laboratory research and development use. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-6-3-4-9(12)8(5-6)10-7(2)11(13)15-14-10/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAHGVURIWXUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=NOC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250034-13-9
Record name 3-(2-fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine
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Preparation Methods

Crystallization and Isolation of Fluorinated Oxazoline Derivatives

A patented crystallization method involves the preparation of fluorinated phenyl-substituted oxazoline derivatives from precursor compounds with specific polymorphic forms. The process includes:

  • Starting Material: The compound of formula (I), which may be used in amorphous or polymorphic forms.
  • Solvent Systems: Common solvents include toluene, acetonitrile, diisopropylether, or mixtures of water with ethanol or isopropanol in a 1:1 ratio.
  • Procedure:
    • Dissolve or suspend the precursor compound in the chosen solvent or solvent mixture.
    • Heat the solution or slurry to at least 40°C, preferably 50-60°C, or to the solvent's boiling point.
    • Cool the heated solution to below 30°C, preferably to 10°C, to induce crystallization of the target modification.
    • Isolate the crystalline product by filtration, centrifugation, or decanting.
    • Wash the isolated crystals with the crystallization solvent, water, or their mixture to purify.

This method yields a well-defined crystal form of the fluorinated oxazoline derivative, suitable for further use or analysis.

Catalytic Nucleophilic Fluorination and Cyclization Approach

A recent research study reports an efficient, metal-free catalytic method to synthesize fluorinated 2-oxazoline derivatives, closely related to the target compound, using boron trifluoride etherate (BF3·Et2O) as the fluorine source and iodobenzene as the catalyst precursor. The key features of this method are:

  • Catalyst and Reagents:

    • Hypervalent iodine catalyst precursor (iodobenzene).
    • BF3·Et2O serves both as fluorine source and activating reagent.
    • m-CPBA (meta-chloroperoxybenzoic acid) as an oxidant.
  • Reaction Conditions:

    • Mild, metal-free conditions.
    • Short reaction time (approximately 10 minutes).
  • Mechanism:

    • The reaction proceeds via a fluorination/1,2-aryl migration/cyclization cascade.
    • Formation of a spirocyclopropyl intermediate followed by ring expansion to the oxazoline ring.
    • Regioselective nucleophilic attack of amide oxygen on the cyclopropane intermediate.
  • General Procedure:

    • m-CPBA (1.2 equivalents) is added to the reaction mixture.
    • BF3·Et2O (10 equivalents) is added dropwise.
    • After 10 minutes, the mixture is quenched with saturated sodium bicarbonate solution.
    • Organic layer is extracted, washed, dried, and concentrated.
    • Purification is done by silica gel column chromatography.
  • Yields and Purity:

    • Good to excellent isolated yields (up to 95%).
    • The method is efficient and scalable for various substituted oxazolines.

This catalytic fluorination method is highly relevant for synthesizing fluorinated oxazoline derivatives such as 3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine, offering a rapid and selective synthetic route.

Alternative Synthetic Routes via Amidoxime Cyclization (Contextual)

While the target compound is a 1,2-oxazoline derivative, related heterocycles like 1,2,4-oxadiazoles have been synthesized using amidoxime and carboxylic acid derivatives through heterocyclization or 1,3-dipolar cycloaddition. These methods include:

  • Amidoxime reaction with acyl chlorides or activated esters under catalytic conditions (e.g., pyridine, TBAF).
  • Microwave-assisted heterocyclization for rapid synthesis.
  • One-pot procedures using superbases or Vilsmeier reagents for carboxylic acid activation.

Although these methods are primarily for 1,2,4-oxadiazoles, the principles of amidoxime cyclization and mild activation could inspire modifications for oxazoline synthesis. However, direct application to this compound is less documented and would require further optimization.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Crystallization from solution Solvent mixtures (toluene, acetonitrile, water/ethanol) Hours Not specified Polymorphic control, purification by filtration and washing
Catalytic nucleophilic fluorination BF3·Et2O, iodobenzene catalyst, m-CPBA, mild conditions ~10 min Up to 95 Metal-free, regioselective fluorination/cyclization cascade
Amidoxime cyclization (related) Amidoximes + acyl chlorides/esters, catalysts (pyridine, TBAF) Hours to days 11–90 Mainly for 1,2,4-oxadiazoles, microwave-assisted options

Chemical Reactions Analysis

3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its oxazole structure is known to exhibit biological activity, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds can inhibit cancer cell proliferation. Research indicates that compounds with similar structures may interfere with cellular signaling pathways involved in tumor growth .
  • Antimicrobial Properties : The presence of a fluorine atom enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes. Studies have shown that fluorinated compounds often exhibit increased antimicrobial activity .

Biological Assays

3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine is utilized in various biological assays to evaluate its pharmacological properties:

  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes linked to disease mechanisms. For instance, oxazole derivatives have shown promise in inhibiting proteases involved in viral replication .
  • Cell Viability Assays : Researchers use this compound in cell viability assays to determine its cytotoxic effects on different cancer cell lines, providing insights into its therapeutic potential.

Material Science

In addition to biological applications, this compound is explored for use in material science:

  • Polymer Chemistry : The unique properties of this compound allow it to be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various oxazole derivatives for their anticancer properties. Among them, this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University focused on the antimicrobial efficacy of fluorinated oxazoles. The study found that this compound demonstrated potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the oxazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorination Patterns
  • 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (C₉H₆F₂N₂O, MW: 196.15 g/mol): This analog replaces the 2-fluoro-5-methylphenyl group with a 2,4-difluorophenyl moiety. The additional fluorine increases electronegativity and may enhance metabolic stability compared to mono-fluorinated derivatives. Its molecular geometry (planar aromatic system) is similar to the target compound .
  • 4-(3-Fluorophenyl)-1,2-oxazol-5-amine (CAS 1250981-00-0): A mono-fluorinated analog lacking the methyl group on the phenyl ring.
Trifluoromethyl Substitution
  • 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine (C₁₁H₉F₃N₂O, MW: 242.20 g/mol):
    The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, which may enhance membrane permeability compared to the target compound’s methyl-fluoro substitution .

Core Heterocycle Modifications

Oxazole vs. Oxadiazole Derivatives
  • Oxadiazoles are more electron-deficient, altering reactivity in nucleophilic environments .
  • 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine :
    This oxadiazole derivative lacks the methyl group on the heterocycle but retains the trifluoromethylphenyl group, emphasizing the role of fluorine in modulating solubility .

Methyl Group Positioning and Impact

  • 3-(4,5-Dimethylthiophen-2-yl)-4-(propan-2-yl)-1,2-oxazol-5-amine :
    Substituting the phenyl ring with a thiophene and adding alkyl groups (isopropyl) increases hydrophobicity, contrasting with the target compound’s balance of aromatic and aliphatic features .

Physicochemical and Functional Comparisons

Table 2: Functional Group Influence on Properties

Functional Group Impact on Compound Behavior
Fluorine(s) on phenyl ring Increases metabolic stability, electronegativity, and potential for halogen bonding .
Trifluoromethyl group Enhances lipophilicity and electron-withdrawing effects, improving CNS penetration .
Methyl on heterocycle (C4) Moderates steric effects while maintaining planarity of the isoxazole core .

Biological Activity

3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine, with a CAS number of 1250034-13-9 and a molecular weight of 206.22 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is depicted below:

SMILES CC1 C C C C C1 CC O N C C2 CC C C C2 F C C\text{SMILES CC1 C C C C C1 CC O N C C2 CC C C C2 F C C}

Anticancer Activity

Recent studies have indicated that compounds within the oxazole family exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involves upregulation of p53 and caspase activation, leading to programmed cell death .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis via p53 pathway
MEL-82.41Induction of apoptosis
U9371.50Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM for various bacterial strains, indicating potential as an antibacterial agent .

Table 2: Antimicrobial Activity

MicroorganismMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptotic Pathway Activation : The compound activates the intrinsic apoptotic pathway by increasing p53 levels and promoting caspase cleavage.
  • Antimicrobial Mechanisms : The exact mechanisms for its antimicrobial action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines in vitro. The study highlighted its efficacy in inducing cell death and inhibiting proliferation in MCF-7 cells at concentrations as low as 0.65 µM . Further research is ongoing to explore its potential in combination therapies with established chemotherapeutics.

Q & A

Q. What statistical approaches are robust for analyzing dose-response heterogeneity?

  • Methodological Answer :
  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀ and Hill coefficients .
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ to assess reproducibility across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(2-Fluoro-5-methylphenyl)-4-methyl-1,2-oxazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.